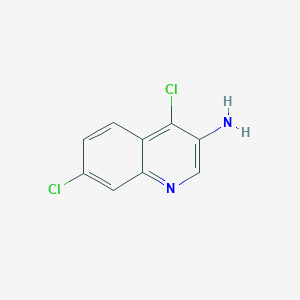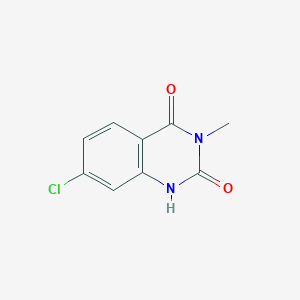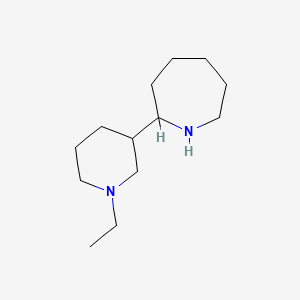
Isoquinoline, 3-(1-cyclohexen-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline, 3-(1-cyclohexen-1-yl)- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline compounds are known for their presence in various natural alkaloids and their significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including Isoquinoline, 3-(1-cyclohexen-1-yl)-, can be achieved through several methods. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another method involves the tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity differences between isoquinoline and quinoline to achieve separation.
化学反应分析
Types of Reactions
Isoquinoline, 3-(1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.
科学研究应用
Isoquinoline, 3-(1-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Isoquinoline, 3-(1-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways. As a heterocyclic compound, it can interact with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Quinoline: Another benzopyridine with similar structural features but different reactivity and applications.
Isoquinoline: The parent compound, known for its presence in natural alkaloids and diverse biological activities.
Quinoxaline: A related nitrogen heterocycle with significant biological and industrial applications.
Uniqueness
Isoquinoline, 3-(1-cyclohexen-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
241813-14-9 |
|---|---|
分子式 |
C15H15N |
分子量 |
209.29 g/mol |
IUPAC 名称 |
3-(cyclohexen-1-yl)isoquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-16-15/h4-6,8-11H,1-3,7H2 |
InChI 键 |
PIYQJOXJMKNHRZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=CC1)C2=CC3=CC=CC=C3C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)

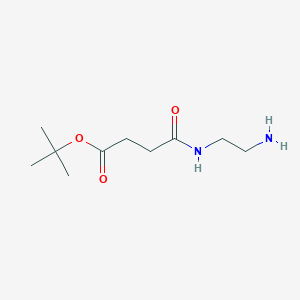
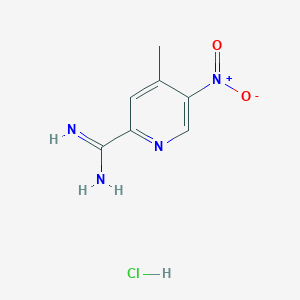


![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)

![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)

